molecular formula C20H29Cl2N3O B4771548 N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide

N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide

Cat. No. B4771548
M. Wt: 398.4 g/mol
InChI Key: ZDMJPKFDFYVREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound that has revolutionized the field of neuroscience research. DREADDs are engineered G protein-coupled receptors (GPCRs) that can be selectively activated by an exogenous ligand, allowing for precise control over neuronal activity in vivo.

Mechanism of Action

N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamides are engineered GPCRs that are activated by an exogenous ligand, such as CNO. When CNO binds to the N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide receptor, it causes a conformational change that activates downstream signaling pathways. Depending on the type of N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide receptor used, this signaling can result in either neuronal excitation or inhibition.
Biochemical and Physiological Effects
Activation of N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide receptors can have a wide range of biochemical and physiological effects, depending on the neuronal population being targeted. For example, activation of N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamides expressed in dopaminergic neurons can increase dopamine release, while activation of N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamides expressed in GABAergic neurons can lead to inhibition of neuronal activity.

Advantages and Limitations for Lab Experiments

One major advantage of using N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamides in lab experiments is the ability to selectively target specific neuronal populations, allowing for precise control over neuronal activity in vivo. Additionally, N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamides are reversible and can be turned on and off with the administration of CNO. However, there are also limitations to using N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamides, including the potential for off-target effects and the need for careful control experiments to ensure that observed effects are due to N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide activation and not other factors.

Future Directions

There are many potential future directions for N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide research. One area of interest is the development of new N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide receptors with improved properties, such as increased sensitivity to CNO or greater specificity for certain neuronal populations. Additionally, N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamides could be used to investigate the role of specific neuronal populations in disease states, such as addiction or depression. Finally, N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamides could be used in conjunction with other techniques, such as optogenetics, to investigate complex neural circuits and the interactions between different neuronal populations.

Scientific Research Applications

N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamides have been widely used in neuroscience research to study the function of specific neuronal populations in vivo. By selectively activating or inhibiting neurons expressing N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamides, researchers can investigate the role of these neurons in various physiological and behavioral processes. N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamides have been used to study a wide range of processes, including learning and memory, addiction, anxiety, and depression.

properties

IUPAC Name

N-cycloheptyl-2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29Cl2N3O/c21-17-8-7-16(19(22)13-17)14-24-9-11-25(12-10-24)15-20(26)23-18-5-3-1-2-4-6-18/h7-8,13,18H,1-6,9-12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMJPKFDFYVREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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